Methyl 3-(3-isopropylureido)benzoate
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Overview
Description
Methyl 3-(3-isopropylureido)benzoate is a synthetic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-isopropylureido)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent urea formation. One common method involves the nitration of methyl benzoate to form methyl m-nitrobenzoate, followed by reduction to methyl m-aminobenzoate. This intermediate is then reacted with isopropyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by urea formation under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-isopropylureido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form urea derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted benzoates, urea derivatives, and oxidized carboxylic acids.
Scientific Research Applications
Methyl 3-(3-isopropylureido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(3-isopropylureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(3-isopropylureido)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with different reactivity and applications.
Methyl m-aminobenzoate: An intermediate in the synthesis of this compound with distinct chemical properties.
Isopropyl isocyanate: A reagent used in the synthesis of urea derivatives, including this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(propan-2-ylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)13-12(16)14-10-6-4-5-9(7-10)11(15)17-3/h4-8H,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPALCKTCGZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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